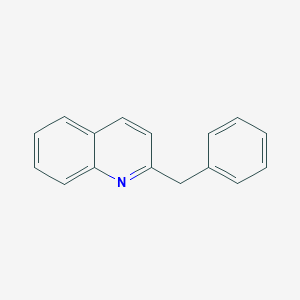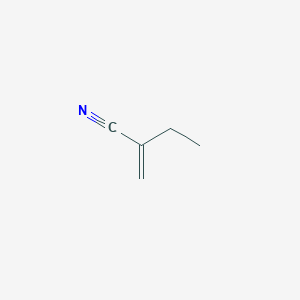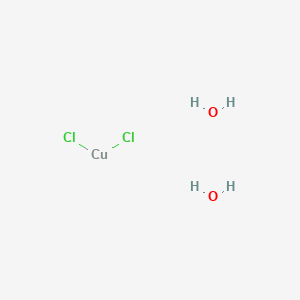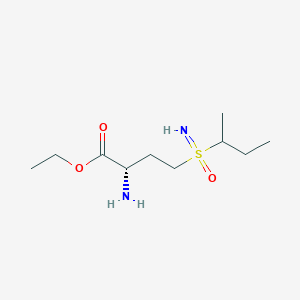
Buthionine sulfoximine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buthionine sulfoximine ethyl ester, also known as this compound, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is an ester derivative of buthionine sulfoximine, a compound known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Buthionine sulfoximine ethyl ester can be synthesized through the esterification of buthionine sulfoximine with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions to maximize yield and purity. The process involves the continuous addition of ethanol and buthionine sulfoximine to a reaction vessel containing the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation and recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Buthionine sulfoximine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water or hydroxide ions, this compound can hydrolyze to yield buthionine sulfoximine and ethanol.
Substitution: The ester group in this compound can be substituted by nucleophiles, such as amines, to form amide derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions, with water or hydroxide ions acting as the nucleophile.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.
Major Products
Hydrolysis: Buthionine sulfoximine and ethanol.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Amide or ester derivatives.
Applications De Recherche Scientifique
Buthionine sulfoximine ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
Buthionine sulfoximine ethyl ester exerts its effects primarily through the inhibition of glutathione synthesis. It targets the enzyme gamma-glutamylcysteine synthetase, which is responsible for the first step in the synthesis of glutathione. By inhibiting this enzyme, this compound reduces the levels of glutathione in cells, leading to increased oxidative stress and potential cell death . This mechanism is particularly useful in cancer research, where reducing glutathione levels can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buthionine sulfoximine: The parent compound of Buthionine sulfoximine ethyl ester, known for its glutathione synthesis inhibition properties.
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Methyl butyrate: Another ester with similar chemical properties but different applications.
Uniqueness
This compound is unique due to its specific ability to inhibit glutathione synthesis, making it a valuable tool in research focused on oxidative stress and cancer therapy. Unlike other esters, its biological activity and potential therapeutic applications set it apart from more commonly used esters like ethyl acetate and methyl butyrate .
Propriétés
Numéro CAS |
131202-22-7 |
|---|---|
Formule moléculaire |
C10H22N2O3S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1 |
Clé InChI |
LTSXFJISUHNKQB-OYNLBEDRSA-N |
SMILES |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
SMILES isomérique |
CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N |
SMILES canonique |
CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |
Synonymes |
BSO ethyl ester buthionine sulfoximine ethyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate](/img/structure/B154640.png)
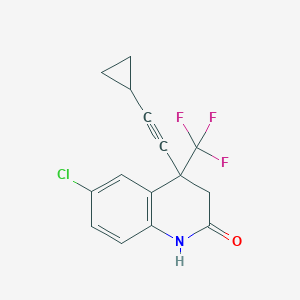
![2-[Bis-(2-hydroxyethyl)amino]ethyl laurate](/img/structure/B154643.png)

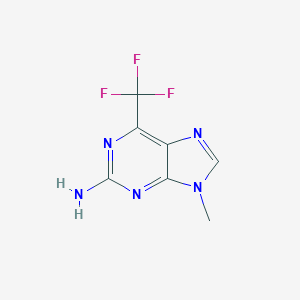
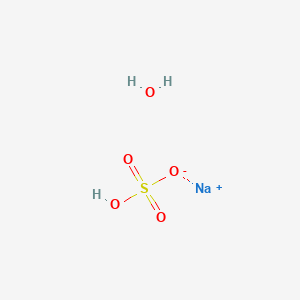

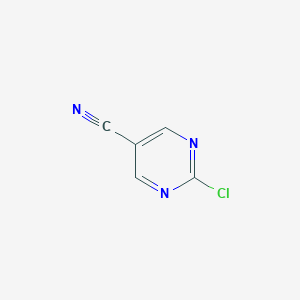
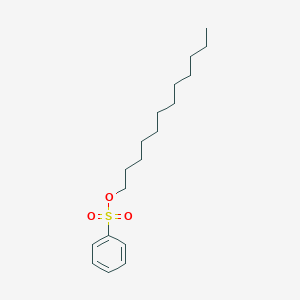
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
